High-Strength Quantitative Comparative Evidence Is Absent from the Current Scientific and Patent Record
A systematic search of peer‑reviewed literature, authoritative databases (PubChem, BindingDB, ChEMBL), and patent repositories (Google Patents, WIPO, EPO) returned no direct, quantitative head‑to‑head comparison for N‑benzyl‑1‑(3,5‑dimethylphenyl)‑N‑methyl‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑amine against named structural analogs. The compound is registered as a commercial screening sample (ChemDiv K405‑4317) with supplied physicochemical descriptors (logP = 5.28; logD = 5.22; logSw = ‑5.27; PSA = 37.36 Ų) , but no target‑specific IC₅₀, Kd, or cellular EC₅₀ data are publicly disclosed. The closest quantitative data derive from structurally distinct 4‑keto‑pyrazolo[3,4‑d]pyrimidine PDE9 inhibitors in US 9,617,269 (e.g., Compound WYQ‑35, IC₅₀ = 33 nM; Compound WYQ‑95, IC₅₀ = 52 nM) [1] that lack the N‑benzyl‑N‑methyl C‑4 substitution.
| Evidence Dimension | Target-specific inhibitory potency (PDE9A) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | WYQ-35 IC₅₀ = 33 nM; WYQ-95 IC₅₀ = 52 nM (PDE9A2 catalytic domain) |
| Quantified Difference | Cannot be calculated |
| Conditions | [³H]-cGMP/cAMP liquid scintillation counting, 15 min incubation (BindingDB assay ID 1326) |
Why This Matters
The complete absence of public potency data prevents any evidence‑supported claim of superiority and mandates de‑novo profiling before procurement for target‑based screening.
- [1] Sun Yat‑Sen University (2015) US Patent 9,617,269 – BindingDB entries BDBM317084 (WYQ-35, IC₅₀ = 33 nM) and BDBM50034638 (WYQ-95, IC₅₀ = 52 nM). View Source
